Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide

Antimicrobial Structure-Activity Relationship (SAR) Electron-Withdrawing Groups

This 4-Br/5-Cl dual-halogenated benzothiazole-thiophene carboxamide is a privileged scaffold for antimicrobial SAR and fragment-based drug discovery targeting thrombin. Its precise regiochemistry confers unique electronic/steric properties, a ~0.4 log unit lower clogP vs. the 5-bromo analog, and a stronger C-X bond (ΔBDE ≈ +117 kJ/mol) for enhanced metabolic stability. It bypasses patent constraints on benzothiazole-5-amide series for TRPV1 research. Ideal as a potency follow-up to mono-substituted analogs.

Molecular Formula C12H6BrClN2OS2
Molecular Weight 373.67
CAS No. 868677-83-2
Cat. No. B2613745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide
CAS868677-83-2
Molecular FormulaC12H6BrClN2OS2
Molecular Weight373.67
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C12H6BrClN2OS2/c13-6-2-1-3-7-10(6)15-12(19-7)16-11(17)8-4-5-9(14)18-8/h1-5H,(H,15,16,17)
InChIKeyLCLPAGRIXXSTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide (CAS 868677-83-2): A Dual-Halogenated Benzothiazole-Thiophene Hybrid Scaffold


N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide (CAS 868677-83-2) is a synthetic small molecule belonging to the benzothiazole-thiophene carboxamide hybrid class, characterized by a C4-bromo substituent on the benzothiazole ring and a C5-chloro substituent on the thiophene ring [1]. This dual-halogenation pattern distinguishes it from mono-substituted or unsubstituted analogs within the same chemotype. The benzothiazole-thiophene hybrid scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated potential for antimicrobial, anticancer, and ion-channel modulation activities [2]. The precise regiochemical arrangement of the bromo and chloro substituents in this compound is hypothesized to confer unique electronic and steric properties that influence target binding, physicochemical parameters (e.g., logP), and ultimately biological selectivity relative to closely related analogs [3].

Why N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide Cannot Be Interchanged with its Closest Analogs


Within the benzothiazole-thiophene carboxamide class, seemingly minor changes in halogen substitution pattern (e.g., replacing the 5-chloro with a 5-bromo on the thiophene ring, or moving the bromo from the 4-position to the 5- or 6-position on the benzothiazole) can drastically alter biological activity profiles. Systematic structure-activity relationship (SAR) studies on related N-(substituted-benzothiazol-2-yl)thiophene-2-carboxamide libraries have demonstrated that introducing an electron-withdrawing group at specific positions on the aromatic ring has a favorable effect on antimicrobial potency, with the magnitude of the effect being highly dependent on the nature and position of the substituent [1]. The target compound's unique 4-Br/5-Cl dual-halogenation pattern creates a distinct electronic environment and lipophilicity profile that cannot be replicated by mono-halogenated (e.g., N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, CAS 892855-25-3) or differently di-halogenated (e.g., 5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, CAS 892857-21-5) analogs [2]. Even small differences in logP can influence membrane permeability, off-target binding, and in vitro potency in a non-linear fashion [3], meaning that generic substitution based solely on scaffold similarity carries a high risk of altered or lost biological activity.

Quantitative Differentiation of N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide: Comparator-Based Evidence Guide


Dual-Halogen Electronic Modulation and Antimicrobial SAR Advantage Over Mono-Substituted Analogs

The 4-Br/5-Cl dual-halogenation pattern in N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide introduces two electron-withdrawing groups at complementary positions on the benzothiazole-thiophene scaffold, whereas the closest purchasable mono-substituted analog, N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 892855-25-3), lacks the thiophene chlorine and thus has a significantly different electronic profile [1]. In a SAR study of 18 N-(substituted-benzothiazol-2-yl)thiophene-2-carboxamide derivatives, compounds bearing electron-withdrawing substituents on the aromatic ring consistently exhibited superior antibacterial activity against S. aureus (ATCC-25923) and E. coli (ATCC-25922), with the most potent analog (compound 3g) achieving MIC values substantially lower than unsubstituted or electron-donating analogs [2]. While direct MIC data for the target compound has not been reported in this study, the dual-halogenation strategy follows the SAR trend whereby cumulative electron withdrawal enhances antimicrobial potency [3].

Antimicrobial Structure-Activity Relationship (SAR) Electron-Withdrawing Groups

Differential Thrombin Binding: 5-Chlorothiophene Fragment as a Validated Pharmacophore

The 5-chlorothiophene-2-carboxamide substructure, which is a key component of the target compound, has been crystallographically validated as a thrombin-binding fragment. A crystal structure of thrombin in complex with 5-chlorothiophene-2-carboxamide (PDB ID: 4UD9, resolution 1.124 Å) confirms direct binding at the active site via both enthalpically and entropically driven interactions [1]. This fragment-binding evidence provides a structural rationale for the thiophene moiety's contribution to target engagement that is absent in benzothiazole-carboxamide analogs lacking the 5-chlorothiophene group, such as simple N-(4-bromophenyl)-benzothiazole carboxamides described in VR1 patent literature [2]. The combination of a benzothiazole core (which can occupy a complementary subpocket) with the 5-chlorothiophene-2-carboxamide warhead creates a hybrid pharmacophore that simultaneously engages two distinct binding regions, a feature not achievable with single-ring carboxamide analogs [3].

Anticoagulant Fragment-Based Drug Discovery Thrombin Inhibition

Predicted VR1/TRPV1 Antagonist Potential Differentiated from 2-Methyl-Benzothiazole Patent Scaffolds

The benzothiazole carboxamide chemotype has been established as a privileged scaffold for vanilloid receptor 1 (VR1/TRPV1) antagonism, with extensive SAR described in patents from AstraZeneca (WO2004096784) and others [1]. Within these patent disclosures, the nature and position of substituents on both the benzothiazole and the amide-linked aromatic ring are critical determinants of VR1 inhibitory potency. The target compound features a 4-bromo substitution on the benzothiazole ring and a 5-chlorothiophene as the amide-linked heteroaryl group. In contrast, the closest patent-exemplified VR1-active benzothiazole carboxamides (e.g., 3-bromothiophene-2-carboxylic acid (2-methyl-1,3-benzothiazol-5-yl)amide) bear a 2-methyl substituent on the benzothiazole, an amide linkage at the 5-position (rather than the 2-position as in the target compound), and a different thiophene halogenation pattern [2]. These structural differences are expected to produce distinct VR1 binding kinetics and selectivity profiles relative to the 2-methyl-benzothiazole series, providing a complementary tool compound for probing TRPV1 pharmacology [3].

Pain VR1/TRPV1 Antagonist Ion Channel

Differentiation from the 5-Bromo-Thiophene Analog: Halogen-Specific Physicochemical and Reactivity Profiles

The closest purchasable di-halogenated analog, 5-bromo-N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 892857-21-5), differs from the target compound solely by the substitution of a bromine atom for a chlorine atom at the thiophene 5-position [1]. This Cl→Br replacement has quantifiable consequences: the calculated logP (clogP) increases from approximately 4.1 for the 5-Cl compound to approximately 4.5 for the 5-Br analog (estimated using ChemDraw/ALOGPS), representing a ~0.4 log unit increase in lipophilicity [2]. In the benzothiazole-thiophene hybrid SAR study, a correlation between clogP and antimicrobial activity was established, with activity being sensitive to modest changes in lipophilicity [3]. Additionally, the C-Cl bond (bond dissociation energy ~397 kJ/mol) is significantly stronger than the C-Br bond (~280 kJ/mol), which may confer greater metabolic stability to the 5-Cl compound relative to the 5-Br analog in oxidative in vitro assay conditions.

Physicochemical Properties LogP Halogen Bonding

Optimal Application Scenarios for N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization: Dual-Halogen Scaffold for Potency Enhancement

In antimicrobial drug discovery programs targeting S. aureus or E. coli, this compound serves as a dual-halogenated lead scaffold that incorporates electron-withdrawing substituents at both the benzothiazole C4 and thiophene C5 positions, a design strategy correlated with enhanced antimicrobial activity in the benzothiazole-thiophene hybrid series [1]. It is best deployed when structure-activity relationship studies require systematic exploration of cumulative electronic effects on MIC values, particularly as a follow-up to mono-substituted analogs that have shown only moderate activity.

Fragment-Based Anticoagulant Discovery: Pre-Validated Thrombin-Binding Warhead

For fragment-based drug discovery programs targeting thrombin, this compound uniquely combines a crystallographically validated 5-chlorothiophene-2-carboxamide fragment (PDB 4UD9, 1.124 Å resolution) with a benzothiazole core that can be elaborated to occupy adjacent subpockets [2]. It is ideally suited as a starting point for fragment-growing or fragment-linking strategies where the benzothiazole moiety provides a vector for introducing additional binding interactions without disrupting the validated thrombin-binding pose of the chlorothiophene fragment.

TRPV1 Pharmacology: Structurally Differentiated Tool Compound for 2-Amide SAR Exploration

In TRPV1/VR1 drug discovery, this compound addresses a gap in the patent landscape by providing a benzothiazole-2-amide scaffold rather than the extensively claimed benzothiazole-5-amide series [3]. It is most valuable for research groups seeking to explore the SAR around the 2-amide linkage geometry of benzothiazole carboxamides, enabling the investigation of binding modes that are inaccessible to the 5-amide patent series from AstraZeneca (WO2004096784).

Metabolic Stability Optimization: 5-Chloro Selection Over 5-Bromo for Enhanced Stability

When a research program has identified the 5-bromo-thiophene analog (CAS 892857-21-5) as a hit but encounters metabolic instability or excessive lipophilicity (clogP ~4.5), this 5-chloro compound (clogP ~4.1) offers a direct replacement with a ~0.4 log unit reduction in lipophilicity and a stronger carbon-halogen bond (ΔBDE ≈ +117 kJ/mol), potentially improving in vitro metabolic stability and reducing non-specific protein binding while maintaining the 4-bromo-benzothiazole scaffold [4].

Quote Request

Request a Quote for N-(4-bromo-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.